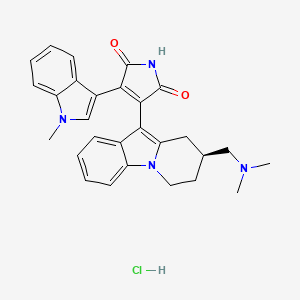

Ro 32-0432 hydrochloride

Description

Historical Context of Protein Kinase C (PKC) Inhibitor Development in Academic Research

The journey to understanding and modulating the activity of Protein Kinase C (PKC) has been a central theme in biochemical and pharmacological research for decades. The PKC family of serine/threonine kinases was first identified in the late 1970s. frontiersin.org A significant breakthrough occurred in 1982 when PKC was identified as the cellular receptor for phorbol (B1677699) esters, potent tumor promoters. nih.govresearchgate.net This discovery ignited immense interest in PKC as a potential therapeutic target, particularly in oncology.

Early research efforts were largely focused on developing inhibitors to dissect the roles of different PKC isozymes in various cellular processes. The PKC family is diverse, comprising multiple isoforms categorized into three main subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). researchgate.net The development of isozyme-selective inhibitors has been a significant challenge and a major goal for researchers. nih.gov The cloning of various PKC isozymes, beginning in 1986, further fueled the quest for selective modulators. nih.gov The development of knockout and transgenic mice for different PKC isozymes provided crucial insights into their specific physiological and pathological roles. nih.gov Over the years, the recognized involvement of PKC has expanded beyond cancer to include a wide range of conditions such as diabetic complications, cardiovascular diseases, autoimmune disorders, and neurological conditions. nih.govresearchgate.net This has broadened the scope and intensity of research into PKC inhibitors.

Academic Significance of Ro 32-0432 Hydrochloride as a Research Tool

This compound, also known as Bisindolylmaleimide XI hydrochloride, emerged as a significant research tool due to its potency and selectivity as a PKC inhibitor. medchemexpress.com It exhibits a competitive binding mechanism to the catalytic domain of PKC, thereby blocking its enzymatic activity. pubcompare.ai One of its key attributes is its slight selectivity for conventional PKC isoforms (α, βI, βII, γ) over atypical and Ca2+-independent isoforms like ε. rndsystems.comtocris.com

The ability of this compound to permeate cell membranes makes it particularly useful for in vitro studies investigating the cellular functions of PKC. rndsystems.comhellobio.comscbt.com Its use has been pivotal in confirming the critical role of PKC in various signal transduction pathways. pubcompare.ai Researchers have utilized this compound to explore the downstream effects of PKC inhibition, contributing significantly to our understanding of cellular communication and regulation. pubcompare.ai

Table 1: Inhibitory Activity of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 9.3 |

| PKCβI | 28 |

| PKCβII | 30 - 31 |

| PKCγ | 36.5 - 37 |

| PKCε | 108 - 108.3 |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data compiled from multiple sources. dcchemicals.commedchemexpress.commedchemexpress.com

Overview of Key Research Areas Investigating this compound

The specific inhibitory action of this compound has made it a valuable compound in several key areas of biomedical research:

Immunology and Inflammation: A significant body of research has focused on the role of PKC in T-cell activation. Studies have demonstrated that this compound can prevent T-cell activation and proliferation. medchemexpress.comnih.gov It achieves this by inhibiting the secretion of interleukin-2 (B1167480) (IL-2) and the expression of IL-2 receptors, which are crucial for immune responses. hellobio.commedchemexpress.commedchemexpress.com These findings underscore the potential of PKC inhibition as a therapeutic strategy for chronic inflammatory and autoimmune diseases. dcchemicals.commedchemexpress.comnih.gov Research has shown that oral administration of Ro 32-0432 can inhibit T-cell-driven inflammatory responses in vivo. nih.gov

Neuroscience: PKC is known to play a role in neuronal signaling and plasticity. frontiersin.org this compound is utilized in neuroscience research to investigate the involvement of PKC in various neurological processes. pubcompare.ai For instance, it has been used in studies exploring the mechanisms of apoptosis in retinal progenitor cells, where PKC inhibition was shown to have an anti-apoptotic effect. medchemexpress.com The compound's utility in dissecting signaling pathways makes it a valuable tool in understanding complex neurological functions and diseases. pubcompare.ai

Cancer Research: Given the historical link between PKC and tumor promotion, cancer research remains a primary area of investigation. This compound has been studied for its potential to inhibit cancer-related processes. Some research suggests it may play a role in inhibiting cell adhesion and migration by targeting pathways like the Wnt/β-catenin signaling pathway. biosynth.com For example, it has been shown to inhibit cell adhesion and migration in organoids derived from human lung cancer cells. biosynth.com

Cellular Signaling and Metabolism: this compound is broadly used in fundamental cell biology research to dissect the intricate networks of cellular signaling. pubcompare.ai It has also been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5), further expanding its utility in studying signal transduction. dcchemicals.commedchemexpress.com Its ability to selectively inhibit certain kinases allows researchers to probe the specific roles of these enzymes in a multitude of cellular events.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Targets and Isoform Specificity of Ro 32 0432 Hydrochloride

Secondary and Off-Target Kinase Interactions

While Ro 32-0432 is a highly selective inhibitor of PKC, it is not entirely exclusive to this kinase family and exhibits interactions with other kinases, particularly at higher concentrations. nih.gov

Beyond the PKC family, Ro 32-0432 has been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5). researchgate.net Its potency against GRK5 is in the low micromolar range, with a reported IC50 of 3-4 µM. researchgate.net This is significantly less potent than its inhibition of conventional PKC isoforms. The compound shows selectivity within the GRK family, as it demonstrates much weaker activity against GRK2 and GRK3, with IC50 values greater than 20 µM for both. researchgate.net Studies have also indicated that Ro 32-0432 is not a competitive inhibitor of GRK5 with respect to ATP. researchgate.net

Inhibitory Potency of Ro 32-0432 Against G Protein-Coupled Receptor Kinases (GRKs)

| Kinase | IC50 (µM) |

|---|---|

| GRK5 | 3 - 4 |

| GRK2 | >20 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ro 32-0432 hydrochloride |

| ATP (Adenosine triphosphate) |

Screening Results Against Broader Kinome Panels

To understand the broader selectivity profile of this compound beyond the PKC family, it has been evaluated against larger panels of kinases. In a comprehensive screening of 178 kinase inhibitors, Ro 32-0432, at a concentration of 500 nM, was identified as the 14th most selective inhibitor. nih.gov This particular study also highlighted it as the most selective PKC inhibitor out of the seven that were included in the screening. nih.gov

At this 500 nM concentration, Ro 32-0432 demonstrated potent inhibition of all conventional and novel PKC isozymes by more than 87%. nih.gov Its inhibitory effect on atypical PKC isozymes was also significant, ranging from 64% to 69%. nih.gov

Crucially, when tested against a panel of 300 different kinases, Ro 32-0432 showed substantial inhibition (greater than 50%) of only 13 other kinases. nih.gov The inhibition was even more selective at a higher threshold, with dramatic inhibition (greater than 80%) observed for only 7 of these non-PKC kinases. nih.gov This indicates a high degree of selectivity for the PKC family, with limited off-target effects on the broader kinome at the tested concentration. nih.gov

ATP-Competitive Inhibition Mechanism

This compound functions as an ATP-competitive inhibitor. promega.comresearchgate.net This mechanism of action involves the compound binding to the ATP-binding site of the kinase's catalytic domain. By occupying this site, this compound prevents the natural substrate, ATP, from binding. The binding of ATP is an essential step for the kinase to perform its function of phosphorylating target proteins. Therefore, by blocking ATP, this compound effectively inhibits the enzymatic activity of Protein Kinase C.

Mechanisms of Action at the Cellular and Molecular Level

Direct Enzymatic Inhibition Mechanisms

Ro 32-0432 functions as a highly selective, ATP-competitive inhibitor of Protein Kinase C. medchemexpress.com It exhibits a notable preference for the conventional PKC isoforms (cPKC), which are dependent on calcium and diacylglycerol for activation. nih.govtocris.com The inhibitory activity of Ro 32-0432 is not uniform across all PKC isozymes; it displays a degree of selectivity, particularly for PKCα. sigmaaldrich.comportlandpress.com Its affinity for various PKC isoforms, as measured by IC50 values (the concentration of inhibitor required to reduce enzyme activity by half), demonstrates this selectivity. The compound is less potent against novel, calcium-independent isoforms like PKCε and atypical PKC isoforms. rndsystems.comnih.gov

Research has established specific binding affinities and IC50 values for Ro 32-0432 against several rat PKC isoforms. It shows the highest potency for PKCα, with progressively lower affinity for PKCβI, PKCβII, PKCγ, and PKCε. rndsystems.commedchemexpress.com This selective inhibition of specific PKC isoforms allows for its use as a tool to dissect the distinct roles these enzymes play in cellular signaling. nih.gov

| PKC Isoform | IC50 Value (nM) |

|---|---|

| PKCα | 9 |

| PKCβI | 28 |

| PKCβII | 31 |

| PKCγ | 37 |

| PKCε | 108 |

This interactive table summarizes the inhibitory concentration (IC50) of Ro 32-0432 against various Protein Kinase C (PKC) isoforms, based on data from scientific studies. sigmaaldrich.comrndsystems.commedchemexpress.com

Impact on Downstream Signaling Cascades Regulated by PKC

By inhibiting PKC, Ro 32-0432 effectively blocks the phosphorylation of its numerous downstream target proteins, thereby disrupting the signaling cascades they regulate.

A primary and well-documented downstream effect of Ro 32-0432 is the inhibition of phosphorylation of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. nih.govnih.gov MARCKS is a major substrate of PKC, and its phosphorylation state is often used as a marker for PKC activation. nih.govoncotarget.com Studies in various models, including neonatal rat cardiomyocytes and in the context of experimental autoimmune myocarditis, have demonstrated that Ro 32-0432 significantly inhibits the phosphorylation of MARCKS protein at specific serine residues (such as Ser152/156 or Ser158). nih.govnih.govahajournals.org This inhibition confirms the ability of Ro 32-0432 to effectively block PKC activity within the cell and prevent the subsequent signaling events mediated by MARCKS. nih.govoncotarget.com

The activity of PKC is crucial for regulating the function of other proteins, partly through phosphorylation events that can alter their ability to interact with other molecules. By preventing these phosphorylation events, Ro 32-0432 can indirectly modulate protein-protein interactions. For example, research has shown that activation of PKC can decrease the phosphorylation of substrates for cyclin-dependent kinase 5 (Cdk5), such as DARPP-32. This effect was reversed by pretreatment with Ro 32-0432, indicating that the PKC-mediated effect on these substrates is blocked by the inhibitor. nih.gov This suggests a role for Ro 32-0432 in modulating the complex interplay between different kinase pathways, which often rely on specific protein-protein interactions.

Influence on Key Cellular Processes Mediated by PKC

The inhibition of PKC by Ro 32-0432 has significant consequences for broader cellular processes, including major signal transduction pathways and the regulation of gene expression.

Ro 32-0432 has been shown to interfere with signal transduction pathways that are dependent on PKC activity. One such pathway involves the Gq/11 family of G-proteins. The Gq/11α subunit activates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which are key activators of conventional PKC isoforms. jci.orgnih.gov Studies have demonstrated that Ro 32-0432 can inhibit cellular responses that are downstream of Gq/11α activation. For instance, in a study on morphine-induced hyperlocomotion, the up-regulation of Gq/11α-dependent PKC activity was implicated, and administration of Ro 32-0432 caused a dose-dependent inhibition of this effect. nih.gov Furthermore, Ro 32-0432 has been used to demonstrate the PKC-dependency of signaling from the G protein-coupled receptor M33, where it inhibited the activation of the transcription factor CREB. asm.org

PKC signaling pathways can extend to the nucleus, where they can influence the activity of transcription factors and thereby regulate gene expression. The cardiac-specific transcription factor Nkx2.5 is crucial for heart development and the expression of certain ion channels. nih.govuchicago.edu Research on neonatal rat cardiomyocytes has explored the role of PKC in regulating the expression of Nkx2.5. While a pan-PKC inhibitor was shown to decrease the level of Nkx2.5 mRNA, specific inhibition of PKCα with Ro 32-0432 did not affect its expression. nih.govresearchgate.net However, in a different context of binge alcohol exposure, Ro 32-0432, as a PKCα inhibitor, was shown to abolish the ethanol-induced upregulation of Cav3.1 T-type Ca2+ channels, a process linked to transcription factors like Nkx2.5. jst.go.jp This indicates that the influence of Ro 32-0432 on gene expression can be highly context- and cell-type-specific, depending on which PKC isoforms are critical for regulating a particular gene.

Preclinical in Vitro Research Applications and Findings

Studies in Cultured Cell Lines

Ro 32-0432 hydrochloride has been instrumental in demonstrating the critical role of PKC in the activation of T-lymphocytes. nih.gov The compound effectively prevents T-cell activation by inhibiting key signaling pathways. nih.govmedchemexpress.comdcchemicals.com In cultured peripheral human T-cells, Ro 32-0432 inhibits proliferation that is induced by stimulation with phorbol (B1677699) esters in combination with either phytohemagglutinin (PHA) or anti-CD3 antibodies. nih.govmedchemexpress.com Furthermore, it has been shown to block the proliferation of a specific human T-cell clone (HA27) that recognizes an influenza peptide antigen (HA 307-319) when presented by autologous cells. nih.govmedchemexpress.commedchemexpress.com

| T-Cell Function | Stimulant | Effect of this compound |

| Proliferation | Phorbol Ester + PHA / anti-CD3 | Inhibited nih.gov |

| Proliferation | Influenza Antigen HA 307-319 | Inhibited nih.govmedchemexpress.com |

The activation of T-cells is closely linked to the production of Interleukin-2 (B1167480) (IL-2) and the expression of its receptor. Research has shown that this compound inhibits both IL-2 secretion and the expression of IL-2 receptors in human T-cells stimulated by phorbol esters and phytohemagglutinin or anti-CD3. nih.govhellobio.commedchemexpress.commedchemexpress.com This inhibition of the IL-2 pathway is a key mechanism through which the compound prevents T-cell activation. nih.gov However, it is noteworthy that Ro 32-0432 does not affect the proliferation of T-cells that have already been stimulated to express IL-2 receptors when IL-2 is provided exogenously. nih.govmedchemexpress.commedchemexpress.com This indicates that its primary action is on the initial activation signals rather than the subsequent IL-2-driven proliferation.

| IL-2 Pathway Component | Stimulant | Effect of this compound |

| IL-2 Secretion | Phorbol Ester + PHA / anti-CD3 | Inhibited nih.govmedchemexpress.com |

| IL-2 Receptor Expression | Phorbol Ester + PHA / anti-CD3 | Inhibited nih.govmedchemexpress.com |

| IL-2 Induced Proliferation | Exogenous IL-2 (in pre-stimulated cells) | Not Inhibited nih.govmedchemexpress.com |

Studies utilizing Ro 32-0432 have also explored the role of PKC in cell survival and apoptosis. In cultures of retinal progenitor cells (RPCs), the application of 1 μM Ro 32-0432 led to a 21% decrease in the proportion of apoptotic cells. medchemexpress.commedchemexpress.com This finding suggests that inhibition of PKC by Ro 32-0432 can exert an anti-apoptotic effect in this particular neural stem cell population. medchemexpress.com

Ro 32-0432 has been used to investigate the role of PKC in regulating the barrier function of endothelial cells. In a study with human pulmonary artery endothelial cells (HPAECs), the compound 2-methoxyestradiol (B1684026) (2ME) was used to induce endothelial hyperpermeability, measured as a decrease in transendothelial electrical resistance (TER). researchgate.net Pre-treatment with Ro 32-0432 was found to significantly attenuate this 2ME-induced decrease in TER, suggesting that PKC activity is involved in the disruption of the endothelial barrier. researchgate.net In a different experimental model, Ro 32-0432 was shown to block the formation of lumens and tubes by endothelial cells in 3D collagen matrices, a key process in vasculogenesis. biologists.com This indicates that PKC isoforms, particularly novel ones targeted by Ro 32-0432, play a role in endothelial morphogenesis. biologists.com

| Endothelial Cell Process | Experimental Model | Effect of this compound |

| Hyperpermeability (2ME-induced) | HPAEC Monolayer | Attenuated decrease in TER researchgate.net |

| Lumen Formation | 3D Collagen Matrix | Blocked biologists.com |

| Tube Formation | 3D Collagen Matrix | Blocked biologists.com |

The regulation of ion channels by PKC has been a subject of intense research, and Ro 32-0432 has served as a valuable tool in these studies. In neonatal rat cardiomyocytes, research has focused on the CaV3.2 T-type Ca2+ channel, which is involved in cardiac pacemaker activity. nih.govresearchgate.net Studies have demonstrated that inhibiting PKC leads to a downregulation of the Ni2+-sensitive T-type Ca2+ channel current, which is primarily mediated by CaV3.2 channels. nih.govresearchgate.net Specifically, when lysophosphatidylcholine (B164491) (LPC) was used to increase the CaV3.2 channel current, this effect was blocked by Ro-32-0432, identifying the PKCα isoform as a key regulator. oita-u.ac.jp Further investigations have linked PKC activity to the expression of the transcription factor Nkx2.5, which is thought to regulate the CaV3.2 channel gene. nih.gov The use of Ro-32-0432 as a specific PKCα inhibitor helped to show that this PKC isoform is involved in controlling the expression of Nkx2.5 mRNA. mdpi.com

Enzymatic Assays and Biochemical Characterization

Biochemical and enzymatic assays have precisely characterized this compound as a potent, ATP-competitive inhibitor of PKC. medchemexpress.comnih.gov It exhibits selectivity for certain PKC isoenzymes. tocris.com The half-maximal inhibitory concentration (IC50) values demonstrate a preference for conventional PKC isoforms (cPKC: α, βI, βII, γ) over the novel PKC isoform ε (nPKC). tocris.commedchemexpress.commedchemexpress.com This selectivity makes it a useful tool for distinguishing the roles of different PKC subfamilies in cellular processes. nih.gov In addition to its effects on PKC, Ro 32-0432 has also been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5). hellobio.commedchemexpress.comresearchgate.net

| PKC Isoenzyme | IC50 Value (nM) |

| PKCα | 9 tocris.commedchemexpress.com |

| PKCβI | 28 tocris.commedchemexpress.com |

| PKCβII | 31 tocris.commedchemexpress.com |

| PKCγ | 37 tocris.commedchemexpress.com |

| PKCε | 108 tocris.commedchemexpress.com |

Determination of IC50 Values for Various Kinases and Isoforms

This compound has been extensively characterized by its half-maximal inhibitory concentration (IC50) values, which quantify its potency against specific kinases. Research demonstrates that it is a highly selective inhibitor of PKC, with a particular preference for conventional PKC isoforms over atypical ones. tocris.comrndsystems.com

The compound shows a high affinity for several rat PKC isoforms, with IC50 values of 9 nM for PKCα, 28 nM for PKCβI, 31 nM for PKCβII, 37 nM for PKCγ, and 108 nM for PKCε. tocris.comrndsystems.com Other sources report highly similar figures, with IC50 values of 9.3 nM for PKCα, 28 nM for PKCβI, 30 nM for PKCβII, 36.5 nM for PKCγ, and 108.3 nM for PKCε. medchemexpress.com This demonstrates a clear selectivity for PKCα and other conventional (Ca2+-dependent) isoforms compared to the novel, Ca2+-independent PKCε. semanticscholar.orgnih.govsigmaaldrich.com

In broader kinase screening, Ro 32-0432 has been identified as a highly selective kinase inhibitor. nih.gov At a concentration of 500 nM, it inhibited all conventional and novel PKC isozymes by over 87% and atypical PKC isozymes by 64-69%. nih.gov Notably, it was one of only two inhibitors out of 178 screened that could substantially inhibit PKCζ. nih.gov In a panel of 300 kinases, it only inhibited 13 others by more than 50%, underscoring its specificity for the PKC family. nih.gov

Beyond the PKC family, Ro 32-0432 is also a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). medchemexpress.com Enzyme inhibition studies showed IC50 values of 3-4 μM for GRK-5, while the values for GRK-2 and GRK-3 were greater than 20 μM. researchgate.net

Table 1: IC50 Values of Ro 32-0432 for PKC Isoforms

| PKC Isoform | IC50 Value (nM) | Reference |

|---|---|---|

| PKCα | 9 - 9.3 | tocris.comrndsystems.commedchemexpress.comsigmaaldrich.com |

| PKCβI | 28 | tocris.comrndsystems.commedchemexpress.comsigmaaldrich.com |

| PKCβII | 30 - 31 | tocris.comrndsystems.commedchemexpress.com |

| PKCγ | 36.5 - 37 | tocris.comrndsystems.commedchemexpress.com |

| PKCε | 108 - 108.3 | tocris.comrndsystems.commedchemexpress.comsigmaaldrich.com |

Table 2: IC50 Values of Ro 32-0432 for Other Kinases

| Kinase | IC50 Value (μM) | Reference |

|---|---|---|

| GRK5 | 3 - 4 | researchgate.net |

| GRK2 | >20 | researchgate.net |

| GRK3 | >20 | researchgate.net |

ATP Competition Studies

The mechanism of action for Ro 32-0432's inhibition of Protein Kinase C is ATP-competitive. medchemexpress.comsapphirebioscience.comdcchemicals.comacetherapeutics.com This means it functions by binding to the ATP-binding site on the kinase's catalytic domain, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation process. tandfonline.com The majority of potent and widely used PKC inhibitors, including those based on a bisindolylmaleimide structure like Ro 32-0432, function through this ATP-competitive mechanism. nih.gov

It is important to consider the high intracellular concentrations of ATP (in the millimolar range) when evaluating the efficacy of ATP-competitive inhibitors. nih.gov An inhibitor might show high potency (e.g., 95% inhibition) in an in vitro assay with low ATP concentrations, but this could be reduced to much lower inhibition (e.g., 17%) in a cellular environment where it must compete with significantly more ATP. nih.gov

Interestingly, while Ro 32-0432 is ATP-competitive for PKC, its mechanism for inhibiting other kinases may differ. researchgate.net In studies on GRK-5, Ro 32-0432 was found to not be a competitive inhibitor with respect to ATP, as altering the ATP concentration did not change the percent inhibition. researchgate.net

Cell Permeability and Intracellular Delivery Characteristics

This compound is characterized as a cell-permeable compound. tocris.comrndsystems.comsigmaaldrich.comnih.gov This property allows it to cross the cell membrane and exert its inhibitory effects on intracellular targets like PKC. Its effectiveness in a variety of cell-based assays provides functional evidence of its ability to be delivered into the cytoplasm.

For instance, Ro 32-0432 has been shown to inhibit interleukin-2 secretion and proliferation in peripheral human T-cells. medchemexpress.comnih.gov It has also been used effectively in studies involving human pulmonary artery endothelial cells (HPAECs) and neonatal rat cardiomyocytes. researchgate.netmdpi.com The compound's ability to prevent T-cell driven chronic inflammatory responses in vivo further demonstrates its systemic efficacy and capacity to reach its intracellular targets in a whole-organism setting. tocris.comrndsystems.comnih.gov

Preclinical in Vivo Research in Animal Models: Mechanistic Insights

Studies on Immune and Inflammatory Responses

Ro 32-0432 hydrochloride has shown significant promise in mitigating immune and inflammatory responses in various animal models. Its primary mechanism of action is the inhibition of PKC, a key enzyme in the signaling pathways that lead to T-cell activation and proliferation. nih.gov By blocking PKC, Ro 32-0432 effectively prevents the secretion of interleukin-2 (B1167480) (IL-2) and the expression of IL-2 receptors, which are critical steps in the T-cell-mediated immune response. nih.gov

T-Cell Driven Chronic Inflammatory Models (e.g., Adjuvant-Induced Arthritis, Host vs. Graft Responses)

In models of T-cell-driven chronic inflammation, such as adjuvant-induced arthritis and host versus graft responses, this compound has demonstrated notable efficacy. nih.govmedchemexpress.com In rat models of adjuvant-induced arthritis, administration of Ro 32-0432 resulted in a reduction of secondary paw swelling. nih.gov This effect is attributed to the compound's ability to inhibit the activation and proliferation of T-cells, which are key drivers of the chronic inflammation characteristic of this disease model. nih.gov

Similarly, in host versus graft responses, a T-cell-mediated process that can lead to organ rejection after transplantation, Ro 32-0432 has been shown to be inhibitory. nih.govmedchemexpress.com The underlying mechanism is again the prevention of T-cell activation, thereby dampening the immune system's attack on the foreign tissue. nih.gov

Table 1: Effects of this compound in T-Cell Driven Chronic Inflammatory Models

| Model | Key Findings | Implied Mechanism of Action |

| Adjuvant-Induced Arthritis (Rat) | Inhibition of secondary paw swelling. nih.gov | Inhibition of T-cell activation and proliferation, preventing chronic inflammatory responses. nih.gov |

| Host vs. Graft Response | Inhibition of the host's immune response against grafted tissue. nih.govmedchemexpress.com | Prevention of T-cell activation, a critical step in the rejection process. nih.gov |

Phorbol (B1677699) Ester-Induced Edema Models

Phorbol esters are potent activators of PKC, and their application to the skin of rodents induces a significant inflammatory response, including edema. mdpi.com this compound has been effectively used in these models to demonstrate its systemic efficacy in inhibiting PKC-driven responses. nih.govmedchemexpress.com Oral administration of the compound prior to the application of a phorbol ester resulted in a significant inhibition of ear edema in rats. nih.gov This demonstrates that Ro 32-0432 is bioavailable and can effectively block the inflammatory cascade initiated by PKC activation in vivo. nih.gov

Table 2: Efficacy of this compound in Phorbol Ester-Induced Edema

| Animal Model | Endpoint Measured | Result |

| Rat | Phorbol ester-induced ear edema. nih.gov | Oral administration of Ro 32-0432 inhibited the edematous response. nih.gov |

Modulation of Myocardial Inflammatory Response in Experimental Autoimmune Myocarditis (EAM) in Rodents

In a rat model of experimental autoimmune myocarditis (EAM), a disease characterized by inflammation of the heart muscle, this compound has been shown to exert protective effects. The compound was found to reduce the severity of the disease by modulating the inflammatory response within the myocardium.

Neurobiological Research Applications

Beyond its immunomodulatory effects, this compound has been investigated for its potential in modulating neurobiological processes, particularly those related to substance dependence and withdrawal.

Studies on Sensitization to Morphine-Induced Hyperlocomotion

Repeated administration of morphine can lead to a sensitization of its locomotor-activating effects. Research suggests that the upregulation of Gq/11α-dependent PKC activity in the limbic forebrain plays a role in this phenomenon. nih.gov In a study investigating the direct involvement of PKC in this process, intracerebroventricular administration of Ro 32-0432 was found to cause a dose-dependent inhibition of morphine-induced hyperlocomotion in mice. nih.gov This finding indicates that the PKC signaling pathway is a key mediator of the behavioral sensitization to morphine and that Ro 32-0432 can effectively modulate this response. nih.gov

Attenuation of Nicotine (B1678760) Withdrawal Syndrome

This compound has also been studied for its effects on nicotine withdrawal. In a mouse model, the compound was shown to dose-dependently attenuate the signs of mecamylamine-precipitated nicotine withdrawal. nih.govresearchgate.net The proposed mechanism of action in this context is the inhibition of G protein-coupled receptor kinase 5 (GRK5), a pathway implicated in the development of nicotine dependence and withdrawal symptoms. nih.govresearchgate.netncats.io The withdrawal syndrome was quantified by a composite withdrawal severity score, jumping frequency, and nicotine-induced hyperalgesia, all of which were reduced by Ro 32-0432. nih.govresearchgate.net

Table 3: Neurobiological Effects of this compound

| Research Area | Animal Model | Key Findings | Implied Mechanism of Action |

| Sensitization to Morphine-Induced Hyperlocomotion | Mouse | Dose-dependent inhibition of morphine-induced hyperlocomotion. nih.gov | Inhibition of upregulated Gq/11α-dependent PKC activity in the limbic forebrain. nih.gov |

| Nicotine Withdrawal Syndrome | Mouse | Attenuation of mecamylamine-precipitated withdrawal signs. nih.govresearchgate.net | Inhibition of G protein-coupled receptor kinase 5 (GRK5). nih.govresearchgate.netncats.io |

Vascular Permeability Research

Preclinical research in animal models has explored the role of this compound as an inhibitor of protein kinase C (PKC) in modulating vascular permeability. Studies have provided mechanistic insights into its effects on endothelial barrier function, particularly in the context of inflammatory or pathological conditions that lead to vascular leakage.

In one key in vivo study, Ro 32-0432 was shown to significantly mitigate vascular leakage induced by 2-methoxyestradiol (B1684026) (2ME), a compound known to disrupt endothelial barrier integrity. researchgate.net Administration of Ro 32-0432 to mice before and during exposure to 2ME resulted in a notable attenuation of the extravasation of Evans blue dye into lung tissue, indicating a protective effect on the pulmonary vasculature. researchgate.net This finding suggests that the compound can counteract the increase in endothelial permeability triggered by specific pathological stimuli in a living system. researchgate.net

The in vivo observations are supported by in vitro experiments using human pulmonary artery endothelial cells (HPAECs). In these cell culture models, Ro 32-0432 was effective in suppressing the decrease in transendothelial electrical resistance (TER) caused by 2ME. researchgate.net A decrease in TER is a well-established indicator of increased endothelial permeability and barrier dysfunction. The ability of Ro 32-0432 to counteract this effect points to its direct action on the endothelial barrier, likely through the inhibition of PKC signaling pathways that regulate cytoskeletal arrangement and cell-cell junctions. researchgate.net The compound's efficacy was observed both in the presence and absence of serum. researchgate.net Further investigation confirmed that 2ME activates PKC in endothelial cells, reinforcing the mechanism of action for Ro 32-0432. researchgate.net The compound has also been utilized as a tool for PKC inhibition in animal models of diabetic retinopathy to investigate the breakdown of the blood-retinal barrier. jci.org

| Model System | Inducing Agent | Key Parameter Measured | Observed Effect of Ro 32-0432 | Reference |

|---|---|---|---|---|

| In Vivo (Mouse) | 2-Methoxyestradiol (2ME) | Evans Blue Dye Extravasation in Lung Tissue | Significantly attenuated vascular leakage | researchgate.net |

| In Vitro (HPAECs) | 2-Methoxyestradiol (2ME) | Transendothelial Electrical Resistance (TER) | Attenuated the decrease in TER | researchgate.net |

| In Vivo (Rat) | Diabetes | Blood-Retinal Barrier Breakdown | Used as a PKC inhibitor to study barrier function | jci.org |

Preclinical Pharmacokinetic Considerations in Animal Models (e.g., Oral Bioavailability)

This compound has been identified in multiple preclinical studies as an orally active and bioavailable inhibitor of protein kinase C. nih.govtocris.comacetherapeutics.com Its systemic efficacy following oral administration has been demonstrated in various animal models, primarily in rats. nih.gov

Evidence for its oral bioavailability comes from in vivo studies where the compound, given orally, produced a significant biological effect. For instance, oral administration of Ro 32-0432 was shown to effectively inhibit phorbol ester-induced edema in rats. nih.gov This demonstrates that the compound is absorbed from the gastrointestinal tract, reaches systemic circulation in sufficient concentrations, and engages its target (PKC) to elicit a pharmacological response. nih.gov The compound's ability to inhibit T-cell driven responses, such as host-versus-graft reactions and secondary paw swelling in adjuvant-induced arthritis in rats after oral delivery, further substantiates its oral activity and systemic distribution. nih.gov

While these functional studies confirm that Ro 32-0432 is orally bioavailable, detailed quantitative pharmacokinetic parameters such as the specific percentage of oral bioavailability (F%), peak plasma concentration (Cmax), or plasma half-life (t½) in animal models are not extensively reported in the cited literature. The research highlights its utility as an "orally active" tool for investigating PKC biology in vivo, with the implicit understanding that it possesses a pharmacokinetic profile suitable for such applications. nih.govtocris.comphysiology.org

| Animal Model | Study Type | Key Finding | Reference |

|---|---|---|---|

| Rat | Anti-inflammatory | Oral administration inhibited phorbol ester-induced edema. | nih.gov |

| Rat | Immunology / Autoimmunity | Inhibited host vs. graft responses and secondary paw swelling in adjuvant-induced arthritis following oral delivery. | nih.gov |

| General | Compound Characterization | Described as an orally available and orally active PKC inhibitor. | tocris.comacetherapeutics.com |

Structure Activity Relationships Sar and Analog Development for Pkc Inhibition

Structural Basis for PKC Isoform Selectivity

Ro 32-0432 hydrochloride is a selective inhibitor of Protein Kinase C, demonstrating a preference for conventional PKC (cPKC) isoforms over novel and atypical isoforms. tocris.comrndsystems.com Its selectivity is particularly notable when comparing its affinity for different isoforms. The compound exhibits higher potency against PKCα than other isoforms. sigmaaldrich.com Specifically, Ro 32-0432 shows a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI compared to PKCε. sigmaaldrich.comscispace.com

The structural basis for this selectivity lies in the specific interactions between the inhibitor and the ATP-binding pocket of the PKC enzyme. The bisindolylmaleimide core mimics the adenine region of ATP, while the side chains explore adjacent regions of the binding site, which can differ between isoforms. The conformationally restricted side-chain of Ro 32-0432 is a key determinant of its isoform selectivity profile. scispace.com This rigid structure is less tolerated by the active site of PKCε, leading to a significantly higher IC50 value for this isoform compared to the conventional isoforms (α, β, γ). scispace.comnih.gov In contrast, a related compound, Ro-31-8220, which has a more flexible side chain, does not exhibit this pronounced selectivity against PKCε. nih.gov This highlights how subtle changes in the inhibitor's three-dimensional structure can exploit the minor differences in the architecture of the kinase domains among PKC isoforms to achieve selectivity.

| PKC Isoform | IC50 (nM) | Binding Affinity (nM) |

| PKCα | 9 sigmaaldrich.commedchemexpress.com | 9 tocris.comrndsystems.commedkoo.com |

| PKCβI | 28 sigmaaldrich.commedchemexpress.com | 28 tocris.comrndsystems.commedkoo.com |

| PKCβII | 31 medchemexpress.com | 31 tocris.comrndsystems.com |

| PKCγ | 37 medchemexpress.com | 37 tocris.comrndsystems.commedkoo.com |

| PKCε | 108 sigmaaldrich.commedchemexpress.com | 108 tocris.comrndsystems.commedkoo.com |

Identification of Pharmacophoric Features Critical for Activity

The inhibitory activity of Ro 32-0432 and other bisindolylmaleimides is dependent on a set of key pharmacophoric features that enable competitive binding at the ATP pocket of PKC.

Bisindolylmaleimide Core: This planar, heterocyclic system is the fundamental scaffold. It acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interactions of the adenine base of ATP.

Indole (B1671886) Nitrogen Substituent: Methylation of one of the indole nitrogens is a common feature that often increases potency, as seen in Ro 32-0432. mdpi.com

Maleimide (B117702) Group: The two carbonyl groups and the N-H group of the maleimide ring are crucial for forming hydrogen bonds within the active site.

Basic Side Chain: A key feature of many potent bisindolylmaleimide inhibitors, including Ro 32-0432, is the presence of a basic, typically amine-containing, side chain. This chain is believed to interact with a cation-binding site, possibly involving acidic residues near the ATP pocket, which is also recognized by the glycoside ring of staurosporine. scispace.com In Ro 32-0432, this is represented by the (S)-8-[(dimethylamino)methyl] group on the tetrahydropyrido[1,2-a]indolyl moiety.

A general pharmacophore model for PKC inhibitors has been developed based on these structural features, identifying the necessary spatial arrangement of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups required for high-affinity binding. nih.govresearchgate.net

Exploration of Chemical Modifications and Their Impact on Potency and Selectivity

The exploration of chemical modifications to the bisindolylmaleimide scaffold has been instrumental in understanding the SAR and in developing inhibitors with improved properties.

Side Chain Rigidity: As noted, the difference in selectivity between Ro 32-0432 and Ro-31-8220 demonstrates the impact of side-chain flexibility. The introduction of a conformationally restricted side-chain in Ro 32-0432 led to decreased activity against PKCε, thereby enhancing its selectivity for conventional isoforms. scispace.comnih.gov

Indole Ring Substitution: Replacing one of the indole rings with other aromatic systems has led to analogs with altered selectivity profiles. For instance, replacing an indole with an aniline group resulted in anilino-monoindolylmaleimides that showed selectivity for PKCβ over PKCα or PKCε. nih.gov Similarly, the incorporation of benzofuran in place of an indole ring created a novel class of inhibitors. mdpi.comencyclopedia.pub

Bridging the Indole Rings: The synthesis of analogs where the indole rings are bridged, such as in ruboxistaurin (LY333531), led to potent and highly selective inhibitors for PKCβ isoforms. mdpi.comencyclopedia.pub

These systematic modifications have allowed researchers to fine-tune the potency and selectivity of bisindolylmaleimide inhibitors for specific PKC isoforms.

Development of Novel Bisindolylmaleimide Analogs

The SAR knowledge derived from compounds like Ro 32-0432 has spurred the development of numerous novel bisindolylmaleimide analogs, some of which have advanced to clinical trials.

Ruboxistaurin (LY333531): This compound is a potent and selective inhibitor of PKCβI and PKCβII. mdpi.comencyclopedia.pub Its development involved incorporating a dimethylamine group and bridging the indole moieties, leading to high selectivity for the PKCβ isoform. mdpi.comencyclopedia.pub

Enzastaurin (LY317615): Also selective for PKCβ, Enzastaurin has been investigated for its anti-angiogenic properties in cancer therapy. nih.gov

Sotrastaurin (AEB071): A potent and selective inhibitor of both novel and conventional PKC isoforms, Sotrastaurin has been evaluated for its immunosuppressive effects, particularly by targeting PKCθ in T-cells. nih.gov

Naphthylindolylmaleimides (NIMs): Further development led to analogs where one indole ring was replaced by a naphthalene ring. Modification of the substitution pattern on the naphthalene ring allowed for the generation of compounds with remarkable selectivity for PKCα and PKCβ over other isoforms. mdpi.comencyclopedia.pub

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Computational methods have become increasingly valuable in the SAR analysis of PKC inhibitors. These approaches complement experimental work by providing insights into the molecular interactions governing inhibitor binding and by predicting the activity of novel compounds.

Pharmacophore Modeling: Ligand-based pharmacophore models have been constructed for PKC inhibitors. researchgate.net These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings) required for binding. They can be used to screen virtual libraries for new potential inhibitors or to guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For PKC inhibitors, QSAR models can predict the inhibitory potency (e.g., IC50) based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For instance, in silico screening using a clastogenic QSAR model based on the TOPological Sub-Structural MOlecular Design (TOPS-MODE) approach has been used to predict the activity of compounds. fao.org

Molecular Docking: Docking simulations are used to predict the preferred orientation and binding affinity of an inhibitor within the PKC active site. This technique helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a structural rationale for observed SAR trends. For example, docking studies have helped to elucidate the key molecular determinants for new families of adenosine A2A receptor agonists, a methodology applicable to PKC inhibitors. science.gov

These computational tools are integral to modern drug design, enabling a more rational and efficient exploration of chemical space to develop next-generation PKC inhibitors with enhanced potency and selectivity.

Methodological Approaches and Experimental Techniques in Ro 32 0432 Research

Biochemical Assays for Kinase Activity Measurement

Biochemical assays are fundamental in determining the direct interaction of Ro 32-0432 with its target enzymes and substrates. These assays quantify the compound's inhibitory potency and selectivity.

In vitro kinase assays are employed to measure the inhibitory effect of Ro 32-0432 directly on purified kinase enzymes. A common approach involves incubating the kinase, a substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically through methods like SDS-PAGE and autoradiography, to determine the compound's inhibitory concentration (IC₅₀). For instance, the phosphorylation of purified NF-E2-related factor 2 (Nrf2) by catalytic subunits of rat brain PKC has been used as a substrate system to test the efficacy of Ro 32-0432.

Another method is an enzyme-linked immunosorbent assay (ELISA), which utilizes a synthetic PKC pseudosubstrate and a monoclonal antibody that specifically recognizes the phosphorylated form of the peptide. This allows for a non-radioactive quantification of kinase activity and its inhibition by compounds like Ro 32-0432.

Research has established that Ro 32-0432 is a potent, ATP-competitive inhibitor with selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. Its IC₅₀ values against several rat PKC isoforms have been extensively documented.

Table 1: Inhibitory Activity (IC₅₀) of Ro 32-0432 against various Protein Kinase C (PKC) Isoforms

| PKC Isoform | IC₅₀ (nM) |

| PKCα | 9 - 9.3 |

| PKCβI | 28 |

| PKCβII | 30 - 31 |

| PKCγ | 36.5 - 37 |

| PKCε | 108 - 108.3 |

Data compiled from multiple sources.

To confirm that Ro 32-0432 inhibits PKC activity within a cellular environment, researchers frequently measure the phosphorylation status of key PKC substrates. The myristoylated alanine-rich C kinase substrate (MARCKS) is a major and widely used target protein for this purpose. The phosphorylation of MARCKS, for example at Ser158 or Ser152/156, serves as a reliable marker for PKC activation.

In these experiments, cells or tissues are treated with a PKC activator (like phorbol (B1677699) 12-myristate 13-acetate, PMA) in the presence or absence of Ro 32-0432. Subsequently, cell lysates are analyzed by Western blot using antibodies specific to the phosphorylated form of MARCKS. A reduction in the phosphorylated MARCKS signal in the presence of Ro 32-0432 demonstrates the compound's ability to inhibit intracellular PKC activity. This technique has been applied in various models, including neonatal rat cardiomyocytes and hearts from rats with experimental autoimmune myocarditis.

Cellular Assays

Cellular assays are critical for understanding the functional consequences of PKC inhibition by Ro 32-0432 on cellular processes like proliferation, activation, and gene expression.

The effect of Ro 32-0432 on cell growth is often studied using proliferation assays. A key finding is its ability to prevent T-cell activation and subsequent proliferation. These assays typically involve stimulating immune cells, such as peripheral human T-cells, with mitogens (e.g., phytohemagglutinin) or specific antigens. The rate of proliferation is then quantified, commonly through a thymidine (B127349) uptake assay. In this method, cells are pulsed with [³H]thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is measured and serves as a direct correlate of cell proliferation. Studies show Ro 32-0432 inhibits the proliferation of antigen-specific human T-cell clones with an IC₅₀ of 0.15 μM.

T-cell activation is a critical event in the immune response, characterized by the expression of specific cell surface markers and the secretion of cytokines. Ro 32-0432 has been shown to inhibit key aspects of this process, including the expression of the interleukin-2 (B1167480) (IL-2) receptor and the secretion of IL-2 itself. Flow cytometry is the standard technique used to identify and quantify cell populations and measure the expression of cell surface proteins like the IL-2 receptor. This method uses fluorescently labeled antibodies that bind to specific cell markers, allowing for the precise measurement of changes in their expression levels on individual cells following treatment with Ro 32-0432.

Reporter gene assays are powerful tools for investigating the impact of a compound on specific signal transduction pathways and gene transcription. These assays link the promoter of a gene of interest to a reporter gene, such as luciferase. The activity of the promoter, which is controlled by transcription factors regulated by signaling pathways, is then measured by quantifying the reporter protein's activity (e.g., light emission from luciferase).

This technique has been used to show that Ro 32-0432 can suppress the activation of transcription factors like activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) induced by various stimuli. For example, Ro 32-0432 was found to abolish phorbol ester-induced, antioxidant response element (ARE)-directed transcription in a reporter gene assay. Similarly, it blocked PAR-2-mediated activation of the vascular endothelial growth factor receptor 1 (VEGFR-1) promoter in human umbilical vein endothelial cells (HUVECs) and HEK293 cells.

Molecular Biology Techniques

Quantitative Real-Time PCR (RT-qPCR) is a fundamental technique used to assess the impact of Ro 32-0432 on the expression of specific genes. This method allows for the sensitive and accurate quantification of mRNA transcripts, providing insights into the molecular pathways modulated by PKC inhibition.

In a study investigating experimental autoimmune myocarditis (EAM) in rats, RT-qPCR was used to measure the mRNA levels of various cytokines in heart tissue. nih.gov Treatment with Ro 32-0432 was found to significantly suppress the EAM-induced increase in the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-17 (IL-17). nih.gov However, it did not have a significant effect on the expression of Tumor Necrosis Factor-α (TNF-α), Interferon-γ (IFN-γ), or Interleukin-4 (IL-4). nih.gov Additionally, RT-qPCR was employed to analyze the expression of genes related to apoptosis, revealing that Ro 32-0432 treatment altered the ratio of Bax to Bcl-2. nih.govresearchgate.net

| Gene | Category | Effect of Ro 32-0432 in EAM Model |

| IL-1β | Pro-inflammatory Cytokine | Suppressed Expression nih.gov |

| IL-17 | Pro-inflammatory Cytokine | Suppressed Expression nih.gov |

| TNF-α | Pro-inflammatory Cytokine | No Significant Effect nih.gov |

| IFN-γ | Pro-inflammatory Cytokine | No Significant Effect nih.gov |

| IL-4 | Anti-inflammatory Cytokine | No Significant Effect nih.gov |

| Bax/Bcl-2 ratio | Apoptosis-related | Reduced nih.govresearchgate.net |

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, as well as to determine their phosphorylation status, which is often indicative of their activation state. In the context of Ro 32-0432 research, Western blotting has been crucial for confirming the compound's mechanism of action by assessing the phosphorylation of PKC substrates.

In the EAM rat model, Western blotting demonstrated that Ro 32-0432 significantly inhibited the EAM-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS), a major target of PKC. nih.govoncotarget.com This confirmed that Ro 32-0432 effectively inhibited PKC activity in vivo. nih.govoncotarget.com The same study also used Western blotting to show that Ro 32-0432 suppressed the expression of cleaved caspase-3, an indicator of apoptosis. nih.govresearchgate.net Furthermore, the technique was used to analyze the expression levels of total and phosphorylated PKC-α, revealing an upregulation in the EAM model. researchgate.net In other studies, Western blotting has been used to assess the phosphorylation of PKC isoforms α, β, γ, and θ, as well as Ezrin, Radixin, and Moesin (ERM) proteins in response to various stimuli and the inhibitory effects of Ro 32-0432. nih.govresearchgate.net

In Vivo Animal Model Techniques

Ro 32-0432 has been evaluated in various in vivo animal models of inflammatory and autoimmune diseases to assess its therapeutic potential. The induction of these models and the subsequent assessment of disease severity are critical components of this research.

One prominent model is experimental autoimmune myocarditis (EAM) in Lewis rats, which is induced by immunizing the animals with cardiac myosin in complete Freund's adjuvant. nih.govresearchgate.net The severity of the disease is assessed through histopathological analysis of heart tissue, measurement of the heart weight to body weight ratio, and analysis of cardiac function biomarkers. researchgate.netfrontiersin.org In this model, administration of Ro 32-0432 has been shown to reduce cardiac inflammation and fibrosis. nih.govresearchgate.net

Ro 32-0432 has also been shown to be effective in other models, such as adjuvant-induced arthritis and host versus graft responses, demonstrating its potential as a broad-spectrum anti-inflammatory and immunosuppressive agent. nih.gov Oral administration of the compound was also found to inhibit phorbol ester-induced edema in rats. nih.gov

In the field of neuroscience, Ro 32-0432 has been investigated for its effects on various behaviors, which are quantified using specific behavioral assays.

In studies of neuropathic pain, Ro 32-0432 has been used to probe the role of PKC in pain signaling. researchgate.net Behavioral assays in these studies include the assessment of thermal hyperalgesia and tactile allodynia in mice, where the withdrawal response to a thermal or mechanical stimulus is measured. niph.go.jp

The compound has also been studied in the context of nicotine (B1678760) withdrawal. researchgate.net Behavioral assays in a mouse model of mecamylamine-precipitated nicotine withdrawal included quantifying a composite withdrawal severity score, measuring jumping frequency, and assessing anxiety-like behavior using the elevated plus maze test. researchgate.net

Furthermore, Ro 32-0432 has been used in learning and memory studies. In Pavlovian conditioning of the sea slug Hermissenda, the compound was shown to block the memory-enhancing effects of a PKC activator, as measured by retention of the conditioned response. nih.gov

Histopathological and Immunochemical Analyses of Tissues

In research investigating the effects of Ro 32-0432, a potent and selective inhibitor of protein kinase C (PKC), histopathological and immunochemical analyses of tissues are fundamental techniques for elucidating its biological impact at the cellular and tissue level. These methods allow for the visualization of tissue morphology, the assessment of cellular damage or changes, and the quantification of specific protein expression and activation.

Histopathological Analysis

Histopathological studies in the context of Ro 32-0432 research often involve the examination of tissue sections to assess morphological changes. A common application is in models of cardiac disease. In studies of experimental autoimmune myocarditis (EAM) in rats, heart tissue is sectioned and stained, typically with Hematoxylin and Eosin (H&E), to evaluate the extent of inflammation and tissue damage. nih.govresearchgate.net Similarly, in research on diabetic nephropathy, kidney sections are stained with periodic acid-Schiff (PAS) to assess kidney injury. diabetesjournals.org In cancer research, histological analysis of tumor xenografts has been used to identify the number of mitotic cells, providing insights into the anti-proliferative effects of related compounds. tandfonline.com

Immunochemical Analysis

Immunochemical techniques are crucial for dissecting the molecular pathways affected by Ro 32-0432. These methods use antibodies to detect specific proteins or their modified forms (e.g., phosphorylated proteins) within tissue or cell lysates.

Western Blotting: This technique is widely used to quantify the expression levels of specific proteins. In EAM models, ventricular tissues were analyzed to measure the phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS), a key target of PKC, to confirm that Ro 32-0432 was inhibiting PKC activity. nih.govresearchgate.net Western blotting has also been employed to assess the expression of heart failure biomarkers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), as well as proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3. nih.govresearchgate.net In studies of diabetic nephropathy, this method was used to determine the ratio of phosphorylated PKC-α to total PKC-α in primary mesangial cells. diabetesjournals.org Furthermore, in neuroscience research, immunoblot analysis has tracked the phosphorylation status of inhibitor-1 in neuroblastoma cells and striatal slices following treatment with Ro 32-0432 to confirm PKC-dependent signaling. nih.gov

Immunofluorescence: This method allows for the visualization of the location of specific proteins within tissue sections. In cardiac fibrosis research, immunofluorescence staining was used to detect the expression and distribution of vimentin (B1176767) and collagen type I in heart tissue, showing that Ro 32-0432 treatment reduced their upregulation in EAM. nih.govresearchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to quantify the concentration of a specific substance. For instance, ELISA has been used to measure the protein concentration of BNP and cardiac troponin T (cTnT) in serum samples from EAM rats treated with Ro 32-0432. nih.gov It has also been applied to measure cellular PKC activity in cultured primary mesangial cells. diabetesjournals.org

These analyses collectively provide a detailed picture of how Ro 32-0432 modulates cellular processes in various disease models. The findings from these techniques have been instrumental in understanding its mechanism of action, particularly its anti-inflammatory, anti-apoptotic, and anti-fibrotic effects. nih.govresearchgate.net

Table 1: Summary of Immunochemical Analyses in Ro 32-0432 Research

| Technique | Target Protein/Molecule | Tissue/Cell Type | Key Finding with Ro 32-0432 Treatment | Reference(s) |

|---|---|---|---|---|

| Western Blot | Phospho-MARCKS | Rat Ventricular Tissue | Significantly inhibited the EAM-induced increase in phosphorylation. | nih.govresearchgate.net |

| Western Blot | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Rat Ventricular Tissue | Reduced the ratio and suppressed expression, suggesting an anti-apoptotic role. | nih.govresearchgate.net |

| Western Blot | Phospho-PKC-α | Primary Mesangial Cells | Significantly reduced the AGE-induced elevation in the phosphorylated PKC-α–to–PKC-α ratio. | diabetesjournals.org |

| Western Blot | Phospho-Cx43 (Ser368, Ser262) | Rat Heart Tissue | Significantly decreased phosphorylation compared with EAM rats. | nih.govfrontiersin.org |

| Immunoblot | Diphospho-Ser65/Ser67 inhibitor-1 | N2a Cells, Striatal Slices | Reduced the phorbol ester-induced increase in phosphorylation. | nih.gov |

| Immunofluorescence | Vimentin, Collagen Type I | Rat Heart Tissue | Reduced the EAM-induced upregulation and expression. | nih.govresearchgate.net |

| ELISA | BNP, cTnT | Rat Serum | Reduced EAM-induced expression of these heart failure biomarkers. | nih.gov |

| ELISA | PKC Activity | Primary Mesangial Cells | Attenuated the increase in PKC activity induced by advanced glycation end products (AGEs). | diabetesjournals.org |

Spectroscopic and Chromatographic Characterization (General Methods)

The characterization of Ro 32-0432 hydrochloride for research purposes relies on standard analytical techniques to confirm its identity, purity, and concentration. While end-user research publications primarily focus on the biological application of the compound, the underlying assumption is the use of a well-characterized and pure substance, as verified by the supplier.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the principal chromatographic technique used to assess the purity of this compound. tocris.com This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By comparing the retention time of the main peak with a reference standard and integrating the peak areas, the purity of the compound can be accurately determined. Commercial suppliers of Ro 32-0432 typically provide a certificate of analysis specifying a purity of ≥98%, as determined by HPLC. tocris.com This level of purity is critical for experimental reproducibility and ensures that observed biological effects are attributable to the compound itself and not to impurities.

Spectroscopic Methods

While detailed spectroscopic data is not typically generated by the end-user in biological studies, the initial structural elucidation and routine quality control by the manufacturer rely on spectroscopic techniques.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It serves as a primary method to confirm the identity of Ro 32-0432 and is a standard quality control step in its synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of a compound. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for an unambiguous confirmation of the compound's structure.

For researchers using commercially sourced Ro 32-0432, the key characterization data is typically the purity confirmed by HPLC, as provided on the technical data sheet or certificate of analysis. tocris.comsigmaaldrich.com

Role of Ro 32 0432 Hydrochloride in Elucidating Biological Pathways and Disease Mechanisms

Dissecting the Role of PKC Isoforms in Cellular Physiology

Ro 32-0432 hydrochloride exhibits a notable degree of selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms, a property that has been instrumental in delineating their specific functions. tocris.comrndsystems.com The compound's inhibitory activity, as indicated by its IC50 values, demonstrates a preference for PKCα, making it a valuable tool to distinguish the actions of this isoform from others. medchemexpress.comsigmaaldrich.com

The differential inhibition of PKC isoforms by this compound allows for a nuanced investigation of their individual roles in cellular signaling. For instance, its greater potency against Ca2+-dependent cPKCs (α, βI, βII, and γ) compared to Ca2+-independent novel PKCs (nPKCs) like PKCε has been crucial in attributing specific cellular responses to one subgroup over the other. physiology.orgnih.gov

Table 1: Inhibitory Potency of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 9 tocris.commedchemexpress.com |

| PKCβI | 28 tocris.commedchemexpress.com |

| PKCβII | 31 tocris.commedchemexpress.com |

| PKCγ | 37 tocris.commedchemexpress.com |

| PKCε | 108 tocris.commedchemexpress.com |

This table illustrates the concentration of this compound required to inhibit 50% of the activity of various PKC isoforms, highlighting its selectivity.

Research utilizing this compound has demonstrated that specific PKC isoforms are upstream regulators of the MAP kinase/AP-1 pathway, a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. physiology.org Studies in various cell types have shown that pretreatment with this compound can inhibit the activation of extracellular signal-regulated kinases (ERKs) and p38 kinase, further solidifying the role of specific PKC isoforms in these pathways. physiology.org

Understanding the Involvement of PKC in Immune Cell Function

The critical role of PKC in T-lymphocyte activation has been significantly clarified through studies employing this compound. This compound has been shown to be a potent inhibitor of T-cell activation and proliferation. nih.govcaymanchem.com Its mechanism of action in the immune system involves the suppression of key events in the T-cell activation cascade.

Specifically, this compound inhibits the secretion of interleukin-2 (B1167480) (IL-2), a crucial cytokine for T-cell proliferation, and the expression of the IL-2 receptor. medchemexpress.comnih.gov This demonstrates the essential role of PKC in the signaling pathways leading to the production of IL-2 and the subsequent clonal expansion of T-cells. nih.gov Furthermore, the compound has been shown to be effective in preventing T-cell-driven chronic inflammatory responses in vivo, underscoring the therapeutic potential of targeting PKC in autoimmune and inflammatory diseases. nih.gov

Table 2: Effects of this compound on T-Cell Function

| T-Cell Response | Effect of this compound |

| IL-2 Secretion | Inhibition medchemexpress.comnih.gov |

| IL-2 Receptor Expression | Inhibition medchemexpress.comnih.gov |

| Proliferation (in response to phorbol (B1677699) ester and anti-CD3) | Inhibition medchemexpress.comnih.gov |

| Proliferation (in response to influenza peptide antigen) | Inhibition medchemexpress.com |

This table summarizes the inhibitory effects of this compound on key processes involved in T-cell activation and proliferation.

Insights into Cardiovascular Signaling Pathways

This compound has proven to be a valuable tool in cardiovascular research, aiding in the elucidation of PKC's role in both normal cardiac function and pathological conditions such as cardiac hypertrophy and heart failure. physiology.orgmedchemexpress.com Studies have implicated specific PKC isoforms, particularly the Ca2+-dependent ones inhibited by this compound, in the regulation of cardiac contractility. physiology.org

In experimental models of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, this compound has been used to investigate the involvement of PKC. physiology.org Research has shown that inhibition of Ca2+-dependent PKC isoforms with this compound can affect cardiac contractility. physiology.org Furthermore, in studies of experimental autoimmune myocarditis, this compound treatment has been shown to reduce cardiac fibrosis and the expression of heart failure biomarkers. nih.gov This suggests that PKCα, a primary target of the inhibitor, plays a significant role in the inflammatory and fibrotic processes associated with this disease. nih.govoncotarget.com

The compound has also been instrumental in dissecting the signaling pathways involved in the regulation of ion channels in cardiomyocytes. For instance, research has indicated that PKCα is involved in the regulation of T-type Ca2+ channels, which are re-expressed in hypertrophied and failing ventricular cardiomyocytes. mdpi.com

Contribution to Neuroscience Research on Addiction and Locomotor Control

In the field of neuroscience, this compound has been utilized to investigate the role of PKC in the complex mechanisms underlying addiction and the regulation of motor activity. Studies have shown that PKC is involved in the signaling pathways that mediate the rewarding effects of drugs of abuse and the control of movement.

Research on nicotine (B1678760) withdrawal has demonstrated that this compound can attenuate the symptoms of withdrawal in animal models. medchemexpress.com This suggests that PKC plays a role in the neuroadaptations that occur in the brain during chronic nicotine exposure and subsequent withdrawal.

Furthermore, studies have implicated PKC in the regulation of dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. nih.gov By inhibiting PKC in the ventral tegmental area (VTA), a region that sends dopaminergic projections to the nucleus accumbens, this compound was found to suppress the rewarding effects of orexins, neuropeptides involved in arousal and reward. nih.govniph.go.jp This highlights the importance of the PKC pathway in the mesolimbic dopamine system, which is central to the neurobiology of addiction. nih.gov The compound has also been shown to attenuate the modulation of synaptic transmission and NMDA receptors by dopamine D1-like receptors in the nucleus accumbens, further defining the role of PKC in this brain region. nih.gov

Elucidating Apoptotic Pathways and Cell Survival Mechanisms

This compound has been a key tool in unraveling the dual role of PKC in the regulation of apoptosis and cell survival. Depending on the cellular context and the specific PKC isoforms involved, PKC can exert either pro-apoptotic or anti-apoptotic effects.

In some studies, inhibition of PKC with this compound has been shown to reduce the proportion of apoptotic cells, suggesting an anti-apoptotic role for the targeted PKC isoforms in those specific contexts. medchemexpress.com For example, in retinal progenitor cells, PKC inhibition with this compound was found to decrease the number of apoptotic cells. medchemexpress.com

Conversely, in other experimental models, this compound has been used to demonstrate the pro-apoptotic role of certain PKC isoforms. In a study on experimental autoimmune myocarditis, treatment with this compound led to a reduction in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and suppressed the expression of cleaved caspase-3, indicating an anti-apoptotic effect of the inhibitor in this disease model. nih.govoncotarget.com The compound's ability to modulate the expression of these key apoptotic regulators provides a mechanistic insight into how PKC signaling influences cell fate. nih.gov

Future Research Directions and Unaddressed Academic Questions

Exploration of Undiscovered Kinase Targets and Off-Target Effects

While Ro 32-0432 is recognized for its selectivity towards PKC isoforms, a comprehensive understanding of its complete kinase profile is crucial for the precise interpretation of experimental results. Future research should focus on extensive kinase profiling to identify both anticipated and novel off-target effects.

A significant study screened Ro 32-0432 at a concentration of 500 nM against a panel of 300 kinases. nih.gov This screen revealed that while being the most selective PKC inhibitor among the seven tested, it still substantially inhibited (>50%) 13 other kinases and dramatically inhibited (>80%) seven of those. nih.gov This underscores the importance of using Ro 32-0432 at the lowest effective concentration to minimize off-target activities. Further research could employ broader kinase panels and utilize varying concentrations of Ro 32-0432 to establish a more detailed selectivity profile. Identifying these additional targets will be critical for interpreting data from studies where higher concentrations of the inhibitor are used and for avoiding misattribution of observed biological effects solely to PKC inhibition.

Table 1: Kinase Selectivity Profile of Ro 32-0432 at 500 nM

| Category | Number of Kinases | Inhibition Level |

|---|---|---|

| PKC Isoforms | ||

| Conventional and Novel | All | >87% |

| Atypical | All | 64-69% |

| Off-Target Kinases | ||

| Substantially Inhibited | 13 | >50% |

| Dramatically Inhibited | 7 | >80% |

Data sourced from a kinase screen of 300 kinases. nih.gov

Deeper Investigation into Isoform-Specific Mechanisms of Action

Ro 32-0432 exhibits preferential inhibition of conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms. promega.comtocris.com Specifically, it displays the highest affinity for PKCα. nih.gov Future investigations should aim to dissect the downstream consequences of inhibiting each of these specific isoforms in various cellular contexts.

For instance, in the context of cardiac function, studies have suggested that the therapeutic effects of Ro 32-0432 in heart failure models are mediated through the inhibition of PKCα. nih.gov Further research could explore the specific signaling pathways downstream of PKCα that are modulated by Ro 32-0432 in cardiomyocytes. Similarly, in T-cell activation, where Ro 32-0432 has been shown to be effective, a more profound understanding of how its inhibition of specific PKC isoforms (notably PKCθ in T-cells) translates into its immunosuppressive effects is warranted. sigmaaldrich.com This could involve examining the phosphorylation of downstream substrates and the subsequent effects on gene expression and cytokine production.

Table 2: Binding Affinities of Ro 32-0432 for Rat PKC Isoforms

| PKC Isoform | Binding Affinity (nM) |

|---|---|

| α | 9 |

| βI | 28 |

| βII | 31 |

| γ | 37 |

| ε | 108 |

This data highlights the slight selectivity of Ro 32-0432 for conventional PKC isoforms. promega.com

Application in Novel In Vitro and In Vivo Research Models

The utility of Ro 32-0432 as a research tool can be expanded by its application in a wider array of novel in vitro and in vivo models. This will not only validate its known effects in different biological systems but also potentially uncover new therapeutic applications.

Recent studies have utilized Ro 32-0432 in diverse models, including:

Experimental Autoimmune Myocarditis (EAM): In a rat model of EAM, Ro 32-0432 was shown to reduce cardiac inflammation and fibrosis, suggesting a potential therapeutic role in autoimmune heart diseases. nih.gov

Cerebrovascular Constriction: In rabbit basilar artery rings, Ro 32-0432 attenuated vasoconstriction, indicating its utility in studying the mechanisms of cerebral vasospasm. mdpi.com

Glioblastoma Stem-like Cells: Research has demonstrated that the combination of Ro 32-0432 with a CHK1 inhibitor is effective in killing glioblastoma stem-like cells, opening avenues for its investigation in cancer therapy. ashpublications.org

Colon Cancer Xenograft Model: In a mouse xenograft model of human colon cancer, the effects of a C1B peptide were reversed by Ro 32-0432, implicating PKCα/β in the peptide's anti-tumor activity. nih.gov

Future applications could include its use in organoid models of various diseases, patient-derived xenografts, and novel genetic mouse models of diseases where PKC signaling is implicated.

Design and Synthesis of More Potent and Selective Analogs for Specific Research Purposes

While Ro 32-0432 is a valuable tool, the development of analogs with enhanced potency and isoform selectivity would be a significant advancement. Medicinal chemistry efforts could focus on modifying the core bisindolylmaleimide structure to achieve greater discrimination between PKC isoforms and to reduce off-target kinase activity.

Structure-activity relationship (SAR) studies on the broader class of bisindolylmaleimides have indicated that conformational restriction can lead to more potent and selective inhibitors. scispace.com For example, modifications to the side chains of the maleimide (B117702) core can influence isoform selectivity. Future research in this area could involve computational modeling to predict modifications that would enhance binding to the ATP-binding pocket of specific PKC isoforms. The synthesis and screening of a library of Ro 32-0432 analogs could lead to the identification of compounds with tailored selectivity profiles, which would be invaluable for dissecting the specific roles of individual PKC isoforms in health and disease.

Integration with Advanced Imaging and Omics Technologies for Systems-Level Understanding

To gain a more holistic view of the cellular effects of Ro 32-0432, its use should be integrated with advanced imaging and omics technologies. This will enable a systems-level understanding of how PKC inhibition impacts cellular networks.

Advanced Imaging: The use of Förster Resonance Energy Transfer (FRET)-based biosensors for PKC activity can provide real-time, spatiotemporal information on the effects of Ro 32-0432 within living cells. nih.govmdpi.com Future studies could employ these biosensors to visualize how Ro 32-0432 modulates PKC activity in specific subcellular compartments and in response to various stimuli.